4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid
Description
Properties
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-8-7-9(14(20)21)5-6-10(8)11-3-2-4-12(13(11)16)15(17,18)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPXYIBAGHFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691810 | |
| Record name | 2'-Fluoro-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192548-32-5 | |
| Record name | 2'-Fluoro-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-trifluoromethylbenzene and 3-methylbenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and tetrahydrofuran, while catalysts such as palladium on carbon (Pd/C) are used to enhance the reaction rate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable reagent in organic chemistry.
- Common Reactions:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: Capable of being reduced to alcohols or hydrocarbons.
- Substitution: Fluorine or trifluoromethyl groups can be substituted with other functional groups.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, CrO3 | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride | Alcohols, hydrocarbons |
| Substitution | Sodium methoxide, KOtBu | Substituted aromatic compounds |
Biological Research Applications
Potential Biological Activities
Research indicates that 4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid may exhibit significant biological activities. Studies are ongoing to explore its potential antimicrobial and anticancer properties.
- Mechanism of Action: The fluorine and trifluoromethyl groups enhance the compound's interaction with biological molecules, potentially leading to the inhibition of enzymes or modulation of receptor activity. This can result in various biological effects.
Medicinal Applications
Drug Development
The compound is being investigated for its potential role in drug development, particularly in the design of fluorine-containing pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.
- Case Study Insight: Preliminary studies have shown that derivatives of this compound can enhance binding affinity to specific biological targets, making them candidates for further development in therapeutic applications.
Industrial Applications
Specialty Chemicals and Agrochemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for creating materials with enhanced characteristics.
- Applications Include:
- Production of high-performance materials.
- Development of agrochemicals with improved efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Acidity
The compound’s key structural differentiators are the 2-fluoro-3-trifluoromethylphenyl group and the 3-methylbenzoic acid core . Below is a comparative analysis with analogous derivatives:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound increases acidity compared to methoxy or methyl derivatives, as seen in 4-methoxy-3-(trifluoromethyl)benzoic acid (pKa ~1.5–2.5 estimated) .
- Bioactivity : The 2-fluoro-3-trifluoromethylphenyl group may enhance lipid solubility and target binding in pesticidal or medicinal contexts, akin to triflusulfuron-methyl (a triazine-based herbicide) .
- Synthetic Utility : Derivatives with reactive groups (e.g., bromomethyl in 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid) serve as intermediates for cross-coupling reactions, unlike the target compound’s stable aryl-fluorine bond .
Thermal and Physical Properties
- Melting Point: The phenol analog, 4-(2-fluoro-3-trifluoromethylphenyl)phenol, melts at 41–42°C , suggesting the target compound’s melting point may be higher due to the carboxylic acid group (typically >100°C for similar acids).
- Solubility : Fluorinated benzoic acids generally exhibit low water solubility but high organic solvent compatibility, a trait shared with 4-(difluoromethyl)-3-methylbenzoic acid .
Research Findings and Gaps
- Biological Data: Limited evidence on the target compound’s bioactivity necessitates further studies, though fluorinated analogs show promise in pesticide and drug development .
Q & A
Q. What are the optimal synthetic routes for 4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or Ullmann-type cross-coupling to introduce the trifluoromethyl and fluoro substituents. For example, a palladium-catalyzed coupling between 3-methylbenzoic acid derivatives and halogenated aryl trifluoromethyl precursors is common . Key variables include catalyst choice (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent (DMF or toluene). Yields range from 40% to 75%, with impurities often arising from incomplete deprotection of ester intermediates .
Q. How can the structure and purity of this compound be rigorously characterized?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹⁹F NMR to confirm fluorine environments (δ -60 to -70 ppm for CF₃ groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M-H]⁻ at m/z 316.05) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystal growth may require slow evaporation from DMSO/water mixtures .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) or methanol. Stability tests show degradation <5% over 24 hours at 25°C in pH 7.4 buffer, but hydrolysis of the trifluoromethyl group occurs under strong acidic/basic conditions (pH <2 or >10) . Store at -20°C under inert gas to prevent moisture absorption .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the CF₃ group, which stabilize the carboxylate anion and influence binding to target proteins. Molecular docking (AutoDock Vina) into enzyme active sites (e.g., COX-2) can prioritize derivatives with improved affinity . Validate predictions with in vitro IC₅₀ assays using purified enzymes .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition studies (e.g., COX-2 IC₅₀ ranging from 0.5–5 µM) may arise from assay conditions:
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Lipophilicity : Modify logP via ester prodrugs (e.g., methyl ester) to enhance membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human or murine) to identify vulnerable sites (e.g., oxidative defluorination) .
- In vivo imaging : Radiolabel with ¹⁸F for PET tracking of biodistribution .
Q. What are the limitations of current toxicity screening models, and how can they be addressed?
Traditional cytotoxicity assays (e.g., MTT) may underestimate organ-specific effects. Implement:
- 3D organoids : Liver or kidney spheroids to model tissue-level responses .
- Genotoxicity assays : Comet assays or γH2AX staining to detect DNA damage .
- Species-specific metabolism : Use humanized mouse models to bridge preclinical and clinical data .
Methodological Notes
- Synthetic Optimization : Replace batch reactors with continuous flow systems to improve reproducibility and scalability .
- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to confirm assignments .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
